molecular formula C17H13BrN2 B12961051 4-(Bromomethyl)-6-phenyl-2,2'-bipyridine

4-(Bromomethyl)-6-phenyl-2,2'-bipyridine

Cat. No.: B12961051
M. Wt: 325.2 g/mol
InChI Key: KVKNACDPHQVRKR-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-6-phenyl-2,2’-bipyridine is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of a bromomethyl group at the 4-position and a phenyl group at the 6-position of the bipyridine core. Bipyridines are known for their versatile applications in coordination chemistry, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-6-phenyl-2,2’-bipyridine typically involves the bromination of a precursor bipyridine compound. One common method is the bromination of 4-methyl-6-phenyl-2,2’-bipyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction is carried out in a suitable solvent like dichloromethane or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the bromination reaction is conducted in a pipeline reactor under controlled temperature and illumination conditions . This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-6-phenyl-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted bipyridines
  • Aldehydes or carboxylic acids
  • Coupled bipyridine derivatives

Scientific Research Applications

4-(Bromomethyl)-6-phenyl-2,2’-bipyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-6-phenyl-2,2’-bipyridine involves its interaction with molecular targets through its bromomethyl and phenyl groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds with target molecules. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 4-(Bromomethyl)-6-phenyl-2,2’-bipyridine is unique due to its specific substitution pattern on the bipyridine core, which imparts distinct chemical reactivity and coordination properties. This makes it a valuable compound for specialized applications in coordination chemistry and materials science.

Properties

Molecular Formula

C17H13BrN2

Molecular Weight

325.2 g/mol

IUPAC Name

4-(bromomethyl)-2-phenyl-6-pyridin-2-ylpyridine

InChI

InChI=1S/C17H13BrN2/c18-12-13-10-16(14-6-2-1-3-7-14)20-17(11-13)15-8-4-5-9-19-15/h1-11H,12H2

InChI Key

KVKNACDPHQVRKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=C2)CBr)C3=CC=CC=N3

Origin of Product

United States

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